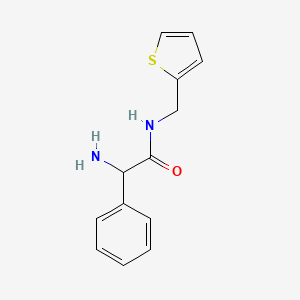

2-amino-2-phenyl-N-(thiophen-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-amino-2-phenyl-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c14-12(10-5-2-1-3-6-10)13(16)15-9-11-7-4-8-17-11/h1-8,12H,9,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGHPXQSDZMRMFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NCC2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-2-phenyl-N-(thiophen-2-ylmethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring an acetamide functional group and a thiophene moiety, suggests diverse reactivity and therapeutic potential. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H13N3OS. The presence of the thiophene ring contributes to the compound's unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. For instance, studies have shown that related thiophene derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. The antibacterial efficacy often correlates with structural modifications that enhance hydrophilicity and interaction with bacterial membranes .

Table 1: Antibacterial Activity of Thiophene Derivatives

| Compound | Gram-Positive Activity (%) | Gram-Negative Activity (%) |

|---|---|---|

| This compound | 83.3 (S. aureus) | 64.0 (E. coli) |

| N-(4-amino-2-(thiophen-2-yl)phenyl)acetamide | 82.6 (B. subtilis) | 86.9 (P. aeruginosa) |

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The antioxidant capacity of related thiophene compounds has been evaluated using various assays, such as the ABTS method, revealing significant inhibition rates comparable to standard antioxidants like ascorbic acid .

Table 2: Antioxidant Activity Comparison

| Compound | Inhibition (%) |

|---|---|

| This compound | 62.0 |

| Ascorbic Acid | Reference Value |

Cytotoxicity and Anticancer Potential

Studies have also explored the cytotoxic effects of thiophene derivatives on cancer cell lines. For example, compounds derived from thiophene showed varying degrees of cytotoxicity against human cervical (HeLa) and lung (A549) carcinoma cells, indicating potential as anticancer agents .

Table 3: Cytotoxicity Assay Results

| Compound | IC50 (μM) |

|---|---|

| This compound | Not reported |

| Thiophene derivative A | 5.0 |

| Thiophene derivative B | 25.0 |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes involved in metabolic pathways, altering their activity.

- Receptor Interaction : It could bind to various receptors, affecting cellular signaling pathways that regulate growth and proliferation.

- Oxidative Stress Reduction : By scavenging free radicals, the compound may mitigate oxidative damage in cells.

Case Studies

Several studies have highlighted the effectiveness of thiophene derivatives in preclinical models:

- Antimicrobial Efficacy : A study demonstrated that a similar compound exhibited significant antibacterial activity against multi-drug-resistant strains, suggesting clinical relevance in treating infections .

- Anticancer Studies : Research involving thiophene derivatives showed promising results in reducing tumor growth in animal models, indicating potential for further development into anticancer therapies .

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of 2-amino-2-phenyl-N-(thiophen-2-ylmethyl)acetamide typically involves the reaction of thiophenes with acetamides. The compound can be synthesized through various methods, including:

- N-acylation : This method involves the acylation of an amine with an acyl chloride or anhydride, often yielding high purity and yield.

- One-pot reactions : Recent advancements have allowed for more efficient synthesis via one-pot reactions that minimize steps and solvents used, promoting greener chemistry practices.

The molecular formula for this compound is , with a molecular weight of 246.33 g/mol.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. Specifically, it has been noted for its ability to inhibit bacterial aminoacyl-tRNA synthetases (aaRS), which are crucial for protein synthesis in bacteria. This inhibition can lead to the treatment of various bacterial infections by selectively targeting bacterial cells while sparing human cells .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications as well. Studies have indicated that derivatives of this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. For instance, certain derivatives demonstrated IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential as therapeutic agents in managing inflammation-related disorders .

Treatment of Infectious Diseases

Given its mechanism of action against bacterial aaRS, this compound could be developed into a novel antibiotic treatment. The specificity towards bacterial enzymes presents a pathway for creating less toxic alternatives to current antibiotics, addressing the growing concern of antibiotic resistance .

Anti-inflammatory Medications

The anti-inflammatory properties position this compound as a candidate for developing new NSAIDs or adjunct therapies for conditions like arthritis or chronic pain syndromes. By targeting COX pathways effectively, it may offer similar benefits with potentially fewer side effects than traditional NSAIDs .

Case Studies and Experimental Findings

Several studies have explored the efficacy and safety profiles of compounds related to this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogues and their distinguishing features:

Spectroscopic and Structural Analysis

- IR Spectroscopy : The target compound exhibits amide I (~1660 cm⁻¹) and II (~1520 cm⁻¹) bands, consistent with acetamide derivatives. Thiophene C-S stretching (~690 cm⁻¹) is also observed .

- NMR Data :

Structure-Activity Relationships (SAR)

Preparation Methods

General Synthetic Strategy

The synthesis of 2-amino-2-phenyl-N-(thiophen-2-ylmethyl)acetamide primarily involves the formation of an amide bond between an amino-substituted acetic acid derivative and a thiophen-2-ylmethyl amine or equivalent intermediate. The key steps include:

- Acylation of amines : Reaction of amines with acyl chlorides or anhydrides to form the amide bond.

- One-pot synthesis : Combining multiple reaction steps in a single vessel to improve efficiency and reduce solvent use.

- Purification : Column chromatography or recrystallization to achieve high purity (>95%).

This approach ensures high yield and purity, critical for research and pharmaceutical applications.

Detailed Preparation Methods

N-Acylation Method

- Reagents : Thiophen-2-ylmethylamine, 2-amino-2-phenylacetyl chloride (or equivalent acylating agent).

- Conditions : The reaction is typically conducted under inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.

- Solvents : Common solvents include dichloromethane, tetrahydrofuran, or toluene.

- Procedure : The amine is slowly added to the acyl chloride solution at low temperature (0–5°C) to control the exothermic reaction. After stirring for several hours at room temperature, the reaction mixture is quenched and subjected to workup.

- Purification : The crude product is purified by column chromatography or recrystallization from methanol/acetone mixtures to achieve >95% purity.

This method is favored for its straightforwardness and high yield.

One-Pot Synthesis Approach

- Concept : Recent advancements utilize one-pot reactions where the amine and acylating agent precursors are combined sequentially without isolating intermediates.

- Advantages : Minimizes solvent use, reduces reaction time, and enhances overall sustainability.

- Typical Process : Starting materials such as 2-chloro-acetaldehyde derivatives and thiophen-2-ylmethylamine are reacted in the presence of a base (e.g., triethylamine or potassium carbonate) and phase-transfer catalysts to facilitate amide bond formation.

- Solvent System : Mixed solvents like dichloromethane and tetrahydrofuran are used to optimize solubility and reaction kinetics.

- Workup : After reaction completion, aqueous workup and extraction are performed, followed by purification steps.

This method aligns with green chemistry principles and is suitable for scale-up.

Reaction Conditions and Parameters

| Parameter | Typical Range/Conditions | Notes |

|---|---|---|

| Reaction atmosphere | Inert (N2 or Ar) | Prevents oxidation |

| Temperature | 0–5°C (initial), then room temperature | Controls reaction rate and side products |

| Solvents | Dichloromethane, tetrahydrofuran, toluene | Selected based on solubility |

| Base | Triethylamine, potassium carbonate | Neutralizes HCl formed |

| Catalyst | Phase-transfer catalysts (e.g., tetrabutylammonium chloride) | Enhances reaction efficiency |

| Purification | Column chromatography, recrystallization | Achieves >95% purity |

| Reaction time | Several hours (typically 4–12 hours) | Monitored by TLC or HPLC |

Research Findings on Preparation Efficiency

- Yield : N-acylation methods typically yield 70–85% of the target compound with high purity.

- Purity : Post-purification purity levels exceed 95%, suitable for biological testing.

- Scalability : One-pot syntheses have demonstrated potential for scale-up due to reduced steps and solvent usage.

- Stability : The compound remains stable under inert atmosphere during synthesis and storage, minimizing degradation.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Typical Yield | Purification Method |

|---|---|---|---|---|---|

| N-Acylation | Thiophen-2-ylmethylamine, acyl chloride | Amide bond formation | High purity, well-established | 70–85% | Column chromatography, recrystallization |

| One-Pot Synthesis | 2-chloro-acetaldehyde derivative, thiophen-2-ylmethylamine, base, catalyst | Multi-step in one vessel | Greener, fewer steps, scalable | 65–80% | Extraction, chromatography |

Additional Notes

- The use of inert atmosphere is critical to avoid oxidation of the thiophene ring during synthesis.

- Solvent choice impacts reaction kinetics and product solubility; dichloromethane is commonly preferred.

- Phase-transfer catalysts and bases improve reaction rates and yields in one-pot methods.

- Purification by recrystallization from methanol/acetone mixtures is effective for removing impurities.

Q & A

Q. What are the standard synthetic routes for 2-amino-2-phenyl-N-(thiophen-2-ylmethyl)acetamide?

The compound is synthesized via nucleophilic substitution, typically using 2-aminothiophenol and chloroacetamide under basic conditions (e.g., DMF or acetone as solvents at 50–80°C). The thiol group attacks the electrophilic carbon in chloroacetamide, forming the thioether linkage. Yield optimization involves adjusting reaction time, solvent polarity, and temperature, with reported yields exceeding 70% under controlled conditions .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of the acetamide backbone, aromatic protons, and thiophene substituents. Mass spectrometry (MS) validates the molecular weight (e.g., ~252–390 g/mol depending on derivatives). X-ray crystallography resolves structural details, such as dihedral angles between aromatic rings (e.g., 79.7° in related dichlorophenyl-thiazol derivatives) .

Q. What are its primary applications in biochemical research?

The compound serves as a biochemical tool for studying thiol-dependent enzyme inhibition (e.g., proteases or oxidoreductases) and protein interactions. Its thioether and acetamide groups enable covalent modification of cysteine residues in proteins, making it valuable in proteomics and cellular signaling studies .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized while minimizing side reactions?

Advanced optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.

- Temperature control : Maintaining 60–70°C reduces side reactions like oxidation of thiol intermediates.

- Catalyst use : Bases like K₂CO₃ improve reaction kinetics.

- Purification : Column chromatography or recrystallization from methanol/acetone mixtures ensures >95% purity .

Q. How can contradictions in molecular structure data from different analytical techniques be resolved?

Discrepancies between NMR (solution-state) and X-ray crystallography (solid-state) data often arise from conformational flexibility. For example, torsional angles in the thioether linkage may vary in solution vs. crystal lattice. Hybrid approaches, such as DFT calculations paired with experimental data, reconcile these differences by modeling dynamic conformations .

Q. What computational methods predict the compound’s reactivity in novel reactions (e.g., sulfoxidation or cross-coupling)?

Quantum chemical calculations (e.g., density functional theory, DFT) map reaction pathways for sulfoxidation or nucleophilic aromatic substitution. Reaction path search algorithms (e.g., artificial force-induced reaction method) identify transition states and intermediates. These models are validated experimentally via HPLC or TLC monitoring of reaction progress .

Q. How does the compound’s stereoelectronic profile influence its biological activity?

The electron-withdrawing acetamide group polarizes the thioether bond, enhancing electrophilicity for covalent interactions with cysteine residues. Substituents on the phenyl ring (e.g., chloro or trifluoromethyl groups) modulate lipophilicity and target binding. Molecular dynamics simulations quantify these interactions in enzyme active sites .

Methodological Notes

- Synthesis : Prioritize inert atmospheres to prevent thiol oxidation.

- Characterization : Use high-resolution MS for derivatives with isotopic clusters (e.g., Cl or F substituents).

- Biological Assays : Pair enzyme inhibition studies with MALDI-TOF MS to confirm covalent adduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.